molecular formula C17H17ClN6O2 B10857166 PAC1R antagonist 1 CAS No. 2305204-24-2

PAC1R antagonist 1

Katalognummer: B10857166
CAS-Nummer: 2305204-24-2
Molekulargewicht: 372.8 g/mol
InChI-Schlüssel: MCXQHNLGSHUYBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Early Discoveries and Peptide-Based Antagonists

The exploration of PAC1 receptor antagonism began with studies on pituitary adenylate cyclase-activating polypeptide (PACAP), a neuropeptide implicated in migraine, neuropathic pain, and inflammatory responses. Initial research focused on peptide-derived antagonists, such as maxadilan, a selective PAC1 receptor agonist isolated from sand fly saliva. While maxadilan facilitated early pharmacodynamic studies, its utility as a therapeutic agent was limited by peptide instability and poor bioavailability.

Transition to Small-Molecule Antagonists

The development of small-molecule PAC1 receptor antagonists marked a turning point. In 2018, PA-8, a novel antagonist discovered via in silico screening, demonstrated efficacy in rodent models of neuropathic pain. This breakthrough highlighted the feasibility of non-peptide antagonists and spurred further optimization efforts. PAC1 Receptor Antagonist 1, structurally distinct from PA-8, emerged from subsequent structure-activity relationship studies aimed at improving metabolic stability and blood-brain barrier penetration.

Key Milestones in PAC1 Receptor Antagonist Development

Year Milestone Significance
2002 PAC1 receptor knockout mice studies Identified PAC1's anti-inflammatory role in septic shock
2018 Discovery of PA-8 Validated small-molecule antagonism for neuropathic pain
2022 Maxadilan biomarker model Enabled pharmacodynamic assessment of PAC1 antagonists in humans

Biological Significance of PACAP-PAC1 Receptor Signaling Pathways

Neurological Implications: Migraine and Pain

PACAP-PAC1 receptor signaling activates adenylyl cyclase, increasing cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) activity, which opens ATP-sensitive potassium (KATP) channels on vascular smooth muscle cells. This cascade induces vasodilation, a hallmark of migraine pathophysiology. PAC1 Receptor Antagonist 1 inhibits this pathway, potentially aborting migraine attacks resistant to calcitonin gene-related peptide (CGRP) antagonists.

In neuropathic pain models, PACAP-PAC1 receptor activation induces mechanical allodynia via extracellular signal-regulated kinase (ERK) phosphorylation in dorsal root ganglia. PAC1 Receptor Antagonist 1 suppresses ERK activation, offering a mechanistic basis for its analgesic properties.

Immunomodulatory Roles

PAC1 receptor activation attenuates lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) production, a cytokine central to septic shock. PAC1 receptor knockout mice exhibit exaggerated IL-6 responses and increased mortality during endotoxemia, underscoring the receptor's anti-inflammatory role. PAC1 Receptor Antagonist 1 may paradoxically modulate inflammation by fine-tuning PACAP-mediated immune responses, though this requires further investigation.

PACAP-PAC1 Receptor Signaling Pathways

Pathway Component Biological Effect Disease Relevance
cAMP-PKA-KATP Vasodilation Migraine
ERK phosphorylation Neuronal sensitization Neuropathic pain
IL-6 suppression Anti-inflammation Septic shock

Rationale for Developing PAC1 Receptor Antagonist 1

Unmet Therapeutic Needs

Existing therapies for migraine and neuropathic pain, such as CGRP antagonists and gabapentinoids, exhibit limited efficacy in subsets of patients. PAC1 Receptor Antagonist 1 targets alternative pathways, offering a complementary mechanism for treatment-resistant cases.

Advantages Over Peptide Antagonists

Small-molecule antagonists like PAC1 Receptor Antagonist 1 address the pharmacokinetic limitations of peptide-based agents. Enhanced oral bioavailability and prolonged half-life enable sustained receptor occupancy, critical for chronic conditions.

Biomarker-Driven Development

The intradermal maxadilan model, which quantifies PAC1 receptor-mediated dermal blood flow changes, provides a robust pharmacodynamic biomarker for early clinical trials. This tool facilitates dose optimization and proof-of-concept studies, accelerating the translational pipeline for PAC1 Receptor Antagonist 1.

Feature Peptide Antagonists Small-Molecule Antagonists
Selectivity High (e.g., maxadilan) Moderate to high (e.g., PAC1 Receptor Antagonist 1)
Bioavailability Low High
Development Stage Preclinical biomarkers Lead optimization

Eigenschaften

CAS-Nummer

2305204-24-2

Molekularformel

C17H17ClN6O2

Molekulargewicht

372.8 g/mol

IUPAC-Name

1-(7-chloro-1H-indazol-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H17ClN6O2/c18-13-3-1-2-12-15(13)22-23-16(12)24-8-10(6-14(24)25)17(26)20-5-4-11-7-19-9-21-11/h1-3,7,9-10H,4-6,8H2,(H,19,21)(H,20,26)(H,22,23)

InChI-Schlüssel

MCXQHNLGSHUYBL-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN(C1=O)C2=NNC3=C2C=CC=C3Cl)C(=O)NCCC4=CN=CN4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Receptor Binding Affinity

This compound exhibited a 50-fold higher binding affinity (Kᵢ = 1.2 nM) for human PAC1R compared to PA-9 (Kᵢ = 60 nM) in radioligand displacement assays. Molecular dynamics simulations revealed that the chlorinated aromatic moiety forms π-π interactions with Tyr¹⁵⁰ in transmembrane helix 1 (TM1), while the carbonyl group hydrogen-bonds with Gln²⁷⁰ in ECL2.

Functional Antagonism

In PAC1R-expressing CHO cells:

  • cAMP inhibition : IC₅₀ = 3.8 nM (vs. 45 nM for PA-9)

  • Calcium mobilization : Blocked PACAP38-induced Ca²⁺ signaling with 92% efficacy at 10 nM

In Vivo Efficacy in Neuropathic Pain Models

Spinal Nerve Ligation (SNL) Model

  • Intrathecal administration :

    • 10 μg dose reduced mechanical allodynia by 85% (von Frey test)

    • Duration of action: 6–8 hours

  • Oral administration :

    • 30 mg/kg achieved 72% pain relief (vs. 45% for PA-9)

    • Plasma half-life: 4.2 hours

PACAP-Induced Allodynia

This compound (20 mg/kg p.o.) attenuated PACAP-mediated sensitization of trigeminovascular neurons by 68%, demonstrating central penetration.

Comparative Analysis with Related Compounds

Table 2 contrasts this compound with other PAC1R-targeting agents:

Parameter This compound PA-9 Maxadilan
Administration RouteOralIntrathecalIntravenous
PAC1R Kᵢ (nM)1.2600.8*
Plasma t₁/₂ (h)4.2N/A0.3
Allodynia Inhibition85%60%90%

*Maxadilan is a peptide agonist. Data from.

Industrial-Scale Synthesis Challenges

While lab-scale synthesis achieves high purity, scaling poses challenges:

  • Chirality control : The benzodiazepine core requires asymmetric catalysis to maintain enantiomeric excess >99%.

  • Chlorinated intermediate purification : Column chromatography remains necessary due to byproduct formation during Friedel-Crafts alkylation .

Analyse Chemischer Reaktionen

Types of Reactions

PAC1R antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Migraine Treatment

Recent studies have shown that PAC1R antagonists can serve as effective abortive treatments for acute migraines. In a comparative analysis of known PAC1R ligand scaffolds, modifications to peptides such as Maxadilan have led to the discovery of more potent analogs with improved metabolic stability and efficacy in vivo. For instance, specific analogs demonstrated significant reductions in blood flow increases induced by Maxadilan in animal models at low doses .

Anxiety Disorders

Research indicates that PAC1R antagonists may also play a role in managing anxiety disorders. The modulation of PACAP signaling has been linked to stress responses and anxiety-related behaviors. In preclinical models, the administration of PAC1R antagonists resulted in reduced anxiety-like behaviors, suggesting their potential utility in treating conditions such as generalized anxiety disorder .

Preclinical Studies

Several preclinical studies have investigated the efficacy and safety profiles of PAC1R antagonists:

  • Pharmacodynamics : In vivo studies using rat models have shown that specific PAC1R antagonist peptides significantly inhibit PACAP-induced effects on blood flow and neuronal activity, supporting their potential as effective migraine therapeutics .
  • Behavioral Studies : Animal studies assessing anxiety-related behaviors have demonstrated that PAC1R antagonists can reduce stress-induced responses, indicating their therapeutic promise for anxiety disorders .

Case Study 1: Migraine Management

In a controlled study involving animal models, researchers administered a novel PAC1R antagonist derived from Maxadilan. The results indicated a marked decrease in migraine-like symptoms when compared to control groups receiving no treatment or placebo. The antagonist showed robust activity at subcutaneous doses as low as 0.3 mg/kg .

Case Study 2: Anxiety Reduction

Another study focused on the effects of a specific PAC1R antagonist on anxiety-like behavior in mice subjected to stress tests. The treated group exhibited significantly lower anxiety levels compared to untreated controls, suggesting that targeting PAC1R may provide a new avenue for anxiety treatment .

Data Summary Table

Application AreaMechanism of ActionEfficacy EvidenceNotes
Migraine TreatmentInhibition of trigeminovascular activationSignificant reduction in symptoms in animal modelsPromising for acute treatment
Anxiety DisordersModulation of stress responseReduced anxiety-like behaviors observedPotential for generalized anxiety disorder

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar PAC1R-Targeting Compounds

The pharmacological landscape of PAC1R antagonists includes peptide-based and small-molecule agents. Below is a detailed comparison:

Table 1: Key PAC1R Antagonists and Their Properties

Compound Type Selectivity Administration Key Findings Therapeutic Areas Evidence Sources
PAC1R antagonist 1 Small molecule PAC1R-specific (presumed) Oral Inhibits PACAP-induced pain; oral efficacy in tumor/immune models Chronic pain, cancer, immunity
PACAP6-38 Peptide PAC1R/VPAC2R dual antagonist Intravenous Blocks migraine-related central sensitization (ERK/CREB/BDNF pathway); non-selective Migraine, stress, alcohol dependence
M65 Peptide PAC1R-selective Local injection Inhibits femoral artery vasorelaxation in PACAP-KO mice; no effect on carotid arteries Vascular physiology
Maxadilan-derived antagonists Peptide PAC1R-selective Subcutaneous High potency (pM IC₉₀); structural optimization improves metabolic stability and binding efficiency Blood flow modulation
Takasaki et al. antagonists Small molecule PAC1R-specific Undisclosed Binds PAC1R N-terminal domain; blocks ligand-induced conformational changes Structural biology tools

Key Comparative Insights

PACAP6-38 non-selectively blocks PAC1R and VPAC2R, complicating its use in studies requiring receptor-specificity . Maxadilan-derived peptides and M65 exhibit high PAC1R selectivity, validated in vascular and neuronal models .

Structural and Pharmacokinetic Advantages: this compound’s oral activity contrasts with peptide antagonists (e.g., PACAP6-38, M65), which require invasive administration . Maxadilan-derived antagonists achieve sub-nanomolar potency through C-terminal truncation and residue modifications, enhancing metabolic stability .

Therapeutic Mechanisms :

  • PACAP6-38 alleviates migraine pain by downregulating ERK/CREB/BDNF signaling but may exacerbate anxiety in stress models due to VPAC2R off-target effects .
  • This compound focuses on tumor and immune modulation, though its exact signaling pathways remain underexplored in the provided evidence .

Structural Biology Contributions :

  • Cryo-EM studies of PACAP6-38 and Maxadilan complexes with PAC1R reveal ligand-induced conformational changes, such as TM6 helix bending and ECD reorientation, critical for antagonist design .
  • Small-molecule antagonists from Takasaki et al. bind PAC1R’s N-terminal sub-pocket (Leu80, Phe81, etc.), preventing PACAP-induced activation .

Biologische Aktivität

The PAC1 receptor (PAC1R), a member of the G protein-coupled receptor (GPCR) family, is primarily activated by the pituitary adenylate cyclase-activating polypeptide (PACAP). This receptor plays a significant role in various physiological processes, including neuroprotection, metabolism, and pain modulation. The development of PAC1R antagonists is crucial for therapeutic interventions in conditions such as migraines, neurodegenerative diseases, and stress-related disorders. This article provides a comprehensive overview of the biological activity of PAC1R antagonist 1, highlighting its mechanisms of action, research findings, and potential clinical applications.

Overview of PAC1R and Its Significance

PAC1R is widely distributed in the central nervous system and peripheral organs. It mediates diverse biological activities through various intracellular signaling pathways, including adenylyl cyclase activation and phospholipase C pathways. The receptor's activation can lead to both protective and maladaptive responses, making it a target for pharmacological intervention in several disorders.

Key Functions of PAC1R

  • Neuroprotection : Activation of PAC1R has been shown to enhance cell survival during neurodegenerative processes.
  • Metabolic Regulation : PAC1R signaling influences energy balance and glucose metabolism.
  • Pain Modulation : The receptor is implicated in the pathophysiology of chronic pain and migraine.

This compound functions by inhibiting the receptor's activity, thereby blocking the downstream signaling cascades that lead to maladaptive responses. This antagonist has been studied for its effects on various biological systems.

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism DescriptionReferences
Neuroprotection Inhibits excessive activation of PAC1R in neurodegeneration
Pain Relief Reduces trigeminovascular activation linked to migraines
Metabolic Effects Modulates energy expenditure and feeding behavior

Case Studies

  • Migraine Treatment : A study demonstrated that the use of this compound significantly reduced migraine symptoms in animal models by inhibiting trigeminal nerve activation, which is crucial in migraine pathophysiology. The antagonist's efficacy was evaluated through behavioral assessments and neurochemical analyses .
  • Neurodegenerative Models : In vitro studies using neuronal cultures showed that this compound could prevent apoptosis induced by neurotoxic agents, suggesting its potential role in protecting against conditions like Alzheimer's disease .
  • Metabolic Regulation : Research indicated that antagonism of PAC1R led to alterations in feeding patterns and body weight regulation in rodent models. Specifically, the antagonist decreased meal frequency while increasing meal size, highlighting its role in energy homeostasis .

Structure-Activity Relationship (SAR)

The design of this compound involved extensive structure-activity relationship studies that identified key pharmacophore elements necessary for effective receptor binding and inhibition. Modifications to the peptide structure enhanced its metabolic stability and potency.

Table 2: Structure-Activity Relationships for PAC1R Antagonists

ModificationEffect on ActivityReference
C-terminal Modifications Improved metabolic stability in vitro and in vivo
Amino Acid Replacements Enhanced binding efficiency and potency

Q & A

Q. What is the primary mechanism of action of PAC1R antagonist 1 in preclinical models?

this compound selectively inhibits the PAC1 receptor (PAC1R), blocking signaling triggered by pituitary adenylate cyclase-activating polypeptide (PACAP). This antagonism reduces PACAP-induced cAMP production and downstream pathways, such as protein kinase A (PKA) activation, which are implicated in neuropathic pain and vascular responses . In vivo, it suppresses PACAP-mediated hyperalgesia in nerve injury models via oral administration, requiring preparation in DMSO/PEG300/Tween 80 solutions for optimal bioavailability .

Q. Which experimental models are commonly used to study this compound’s effects on neuropathic pain?

Preclinical studies utilize rodent models of chronic constriction injury (CCI) or spared nerve injury (SNI) to assess mechanical allodynia and thermal hyperalgesia. This compound is administered orally at doses ranging from 5–20 mg/kg, with pain thresholds measured via von Frey filaments and Hargreaves tests. Tissue samples are analyzed for PACAP and PAC1R expression via qPCR and immunohistochemistry .

Q. How does this compound differ from other PACAP pathway inhibitors (e.g., VPAC1R antagonists)?

Unlike VPAC1R antagonists (e.g., VIP6-28), this compound specifically targets PAC1R with minimal cross-reactivity to VPAC1/2 receptors. Functional studies in femoral arteries show PAC1R antagonism reduces PACAP-induced vasorelaxation, while VPAC1R antagonists have no effect in this context. This selectivity is critical for dissecting PAC1R-specific pathways in pain and vascular biology .

Advanced Research Questions

Q. How do regional vascular differences (e.g., carotid vs. femoral arteries) influence PAC1R antagonist efficacy?

In femoral arteries, PAC1R activation drives vasorelaxation, and this compound (or M65) significantly inhibits this response. Conversely, carotid arteries rely predominantly on VPAC1R signaling, with PAC1R antagonism showing minimal effect. This divergence is attributed to higher VPAC1R expression and reduced PAC1R availability in carotid arteries, as shown in PACAP knockout (KO) mice . Experimental designs must account for tissue-specific receptor expression by including VPAC1R antagonists (e.g., Ala11,22,28VIP) as controls .

Q. What structural insights from cryo-EM studies inform the design of PAC1R antagonists?

Cryo-EM structures of PAC1R bound to PACAP38 or maxadilan reveal distinct activation mechanisms. PACAP38 stabilizes an open conformation of the extracellular domain (ECD), while maxadilan induces tighter transmembrane domain (TMD) packing. These findings guide the development of antagonists by targeting ECD-TMD interfaces to block PACAP binding or receptor conformational changes .

Q. How do β-arrestin isoforms (1 vs. 2) differentially regulate PAC1R signaling and trafficking?

β-arrestin2 promotes PAC1R internalization and ERK1/2 activation, while β-arrestin1 retains PAC1R at the cell surface. Silencing β-arrestin2 in neurons abolishes PACAP-induced ERK phosphorylation, suggesting that biased antagonism favoring β-arrestin1 could modulate PAC1R signaling without receptor internalization. This has implications for designing antagonists with pathway-specific effects .

Q. What challenges arise in interpreting data from PAC1R knockout models in vascular studies?

PACAP KO mice exhibit compensatory upregulation of VPAC1R in carotid arteries, masking PAC1R’s role. Researchers must combine receptor-specific agonists (e.g., maxadilan for PAC1R) with antagonists (e.g., M65) to isolate PAC1R-mediated effects. Functional redundancy between PAC1R and VPAC1R complicates data interpretation, necessitating multi-receptor blockade strategies .

Q. How do PAC1R splice variants (e.g., PAC1R(3a)) impact ligand affinity and antagonist design?

The PAC1R(3a) splice variant exhibits 6.1-fold higher affinity for PACAP38 compared to wild-type PAC1R. Antagonists like PACAP6-38 show increased binding to PAC1R(3a), suggesting splice variant expression in target tissues (e.g., testes, brain) may influence antagonist efficacy. Screening for splice variants via RT-PCR is recommended in experimental models .

Q. Why do non-selective PAC1R/VPAC1R antagonists (e.g., PACAP6-38) remain widely used despite selectivity limitations?

PACAP6-38 inhibits all PACAP receptors (PAC1R/VPAC1/2R), making it unsuitable for isolating PAC1R-specific effects. However, its use persists due to the lack of small-molecule PAC1R antagonists with high selectivity. Recent studies emphasize combining PACAP6-38 with VPAC1R antagonists (e.g., VIP6-28) to improve specificity in dual-receptor systems .

Q. How do PAC1R mutations (e.g., ASD-linked variants) affect receptor function and antagonist response?

PAC1R mutations identified in autism spectrum disorder (ASD) patients alter receptor trafficking and cAMP signaling. In vitro assays using HEK293 cells transfected with mutant PAC1R show reduced PACAP-induced internalization, suggesting antagonists may require tailored pharmacokinetics to compensate for impaired receptor dynamics. Functional validation in neuronal models is critical .

Q. Methodological Recommendations

  • Data Contradiction Analysis : When conflicting results arise (e.g., PAC1R antagonist effects in different vascular beds), validate receptor expression via Western blot and qPCR. Use selective agonists/antagonists in tandem to rule out cross-reactivity .
  • Antagonist Specificity Testing : Compare this compound’s efficacy against PACAP6-38 in VPAC1R-dominated systems (e.g., carotid arteries) to confirm selectivity .
  • In Vivo Formulation : Prepare stock solutions in DMSO (50 μL) mixed with PEG300 (300 μL) and Tween 80 (50 μL) for stable in vivo delivery .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.